Guadinomic acid

Description

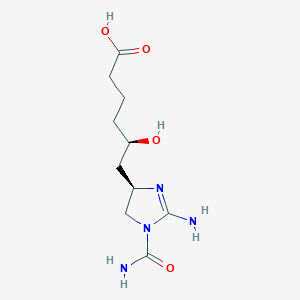

Structure

3D Structure

Properties

Molecular Formula |

C10H18N4O4 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

(5R)-6-[(4R)-2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl]-5-hydroxyhexanoic acid |

InChI |

InChI=1S/C10H18N4O4/c11-9-13-6(5-14(9)10(12)18)4-7(15)2-1-3-8(16)17/h6-7,15H,1-5H2,(H2,11,13)(H2,12,18)(H,16,17)/t6-,7-/m1/s1 |

InChI Key |

CXRAZENRYGPIMC-RNFRBKRXSA-N |

Isomeric SMILES |

C1[C@H](N=C(N1C(=O)N)N)C[C@@H](CCCC(=O)O)O |

Canonical SMILES |

C1C(N=C(N1C(=O)N)N)CC(CCCC(=O)O)O |

Synonyms |

guadinomic acid |

Origin of Product |

United States |

Isolation and Source Organism Characterization of Guadinomic Acid

Identification of Streptomyces sp. K01-0509 as the Producer Strain

Guadinomic acid, along with a family of structurally related compounds known as guadinomines, was discovered to be produced by the bacterial strain Streptomyces sp. K01-0509. scispace.comnih.govnih.govnih.govscispace.com This strain was isolated and identified as the source of these novel molecules during a search for inhibitors of the bacterial Type III secretion system (T3SS). scispace.comnih.govscispace.com The discovery was the result of screening the culture broths of various microorganisms, which led to the identification of Streptomyces sp. K01-0509 as a producer of these bioactive compounds. nih.govresearchgate.net

Fermentation and Isolation Methodologies for Guadinomic Acid

The production of guadinomic acid is achieved through the cultivation of Streptomyces sp. K01-0509 in a suitable fermentation broth. google.com Following the fermentation period, the active compounds are harvested from the culture broth. scispace.comnih.govnih.gov The isolation and purification process involves a multi-step chromatographic approach.

Initial separation is typically achieved using ion-exchange column chromatography. nih.govresearchgate.net This step is followed by further purification using High-Performance Liquid Chromatography (HPLC) to isolate guadinomic acid from the other structurally related guadinomines and impurities present in the broth. nih.govresearchgate.net The organic layers from extraction steps are often dried over sodium sulfate (Na2SO4) and concentrated under reduced pressure. scispace.comnih.gov

| Step | Technique | Purpose | Reference |

| 1 | Fermentation | Cultivation of Streptomyces sp. K01-0509 to produce the target compound. | nih.gov |

| 2 | Extraction | Separation of the compound from the culture broth. | scispace.comnih.gov |

| 3 | Ion-Exchange Chromatography | Initial separation of guadinomic acid and related compounds. | nih.govresearchgate.net |

| 4 | High-Performance Liquid Chromatography (HPLC) | Final purification to achieve high-purity guadinomic acid. | nih.govresearchgate.net |

Analytical Strategies for Structural Elucidation and Purity Assessment

The definitive structure of guadinomic acid was determined through a combination of sophisticated spectroscopic and analytical techniques. nih.govscispace.com These methods provided detailed information about its molecular formula, connectivity, and stereochemistry.

Spectroscopic studies, particularly various Nuclear Magnetic Resonance (NMR) experiments, were fundamental to elucidating the structure. nih.govresearchgate.net Techniques such as 1H NMR, 13C NMR, 1H-1H COSY, and HMBC were employed to piece together the molecular framework. nih.govresearchgate.net High-resolution mass spectrometry (HR-FAB-MS) was used to determine the exact molecular formula, which was established as C10H18N4O4. researchgate.net Additionally, infrared (IR) spectroscopy provided information about the functional groups present in the molecule. scispace.comresearchgate.net

Purity assessment of the isolated guadinomic acid was primarily conducted using HPLC analysis, which is also a standard method for determining the enantiopurity of synthesized intermediates. nih.gov

| Analytical Technique | Purpose | Findings | References |

| High-Resolution Mass Spectrometry (HR-FAB-MS) | Molecular Formula Determination | Established the molecular formula as C10H18N4O4. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | 1H, 13C, COSY, and HMBC experiments determined the connectivity and constitution of the molecule. | nih.govnih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Functional Group Identification | Confirmed the presence of specific functional groups, such as primary or secondary amide groups. | scispace.comresearchgate.net |

| Ultraviolet (UV) Spectroscopy | Spectroscopic Characterization | Showed end absorbance. | scispace.com |

| High-Performance Liquid Chromatography (HPLC) | Purity and Enantiopurity Assessment | Used to confirm the purity of the final isolated compound and analyze chiral intermediates. | nih.gov |

Biological Activity and Molecular Mechanisms of Guadinomines with Reference to Guadinomic Acid

Overview of Bacterial Virulence Factors: The Type III Secretion System (TTSS)

The Type III Secretion System (TTSS or T3SS) is a complex protein secretion apparatus utilized by a wide range of pathogenic Gram-negative bacteria as their primary virulence mechanism. nih.gov Pathogens that rely on the TTSS for their infectivity include significant human threats such as Escherichia coli, Salmonella spp., Yersinia spp., Chlamydia spp., Vibrio spp., and Pseudomonas spp. nih.govnih.gov These bacteria are responsible for a multitude of diseases, including gastroenteritis, plague, shigellosis, and pneumonia. nih.gov

Structurally, the TTSS is a molecular syringe composed of 20 to 25 different proteins. nih.gov It forms a continuous channel from the bacterial cytoplasm to the host cell membrane, featuring a membrane-spanning basal body and an external needle-like protein. nih.gov This needle protein creates a pore in the host cell membrane, through which the bacterium can directly inject virulence factors, known as effector proteins, into the host cell's cytoplasm in an ATP-dependent process. nih.gov

Once inside the host cell, these effector proteins manipulate various cellular processes to the bacterium's advantage. nih.gov They can inhibit signaling cascades and block the host's innate immune response, ultimately preventing the host from clearing the infection and allowing the pathogen to colonize successfully. nih.gov The TTSS is indispensable for virulence; bacteria with engineered mutations that render the TTSS non-functional are often unable to cause disease. nih.gov Because this system is essential for pathogenesis but not for the bacterium's survival, it represents an attractive target for the development of new anti-infective therapies that may not drive resistance as rapidly as traditional antibiotics. nih.gov

Comparative Analysis of Guadinomic Acid's Activity in the Guadinomine Family against TTSS

The guadinomine family of compounds was discovered from the culture broth of the actinomycete Streptomyces sp. K01-0509 during a screening for inhibitors of the TTSS. scispace.comresearchgate.net This family includes six structurally related molecules: guadinomines A, B, C1, C2, D, and guadinomic acid. scispace.commdpi.com Structurally, guadinomines A, B, C1, C2, and D share a common architecture consisting of a carbamoylated cyclic guanidinyl group, an alkyl chain, and an L-Ala-L-Val dipeptide moiety. mdpi.com Guadinomic acid is a smaller molecule, comprising the carbamoylated cyclic guanidinyl moiety and a hydroxyl hexanoate (B1226103) moiety. mdpi.com

Research using a TTSS-induced hemolysis assay has revealed significant differences in the inhibitory activity of these compounds against the TTSS. scispace.com Guadinomines A and B are exceptionally potent inhibitors. scispace.comamanote.com Guadinomine B, in particular, is the most potent known natural product inhibitor of the TTSS. nih.govnih.gov Guadinomine D exhibits moderate activity. scispace.comamanote.com In stark contrast, guadinomines C1, C2, and notably, guadinomic acid , showed no inhibitory activity in this assay. scispace.comamanote.com This stark difference in activity highlights the critical role of the chemical structure, particularly the presence and nature of the side chain, in the anti-virulence efficacy of the guadinomine family.

Mechanisms of Action of Guadinomine-Type Inhibitors on Bacterial Pathogenesis

Inhibition of TTSS-Mediated Hemolysis

The primary assay used to identify and characterize the activity of the guadinomine family is the inhibition of TTSS-mediated hemolysis. scispace.com This assay utilizes enteropathogenic Escherichia coli (EPEC), which expresses a functional TTSS, and sheep red blood cells. scispace.comamanote.com The EPEC bacteria use their TTSS to lyse the red blood cells, a process that can be quantified. scispace.com The inhibitory activity of the guadinomines is measured by their ability to prevent this hemolysis. scispace.com

The results from this assay form the basis for understanding the structure-activity relationship within the guadinomine family. The potent inhibition observed for guadinomines A and B, with IC50 values of 0.02 µg/mL and 0.007 µg/mL respectively, demonstrates their strong effect on the TTSS apparatus. scispace.comamanote.com The moderate activity of guadinomine D (IC50: 8.5 µg/mL) and the complete lack of activity from guadinomines C1, C2, and guadinomic acid indicate that specific structural features are essential for blocking the function of the TTSS. scispace.comamanote.com

Modulation of Effector Protein Translocation and Secretion

The function of the TTSS is to secrete and translocate effector proteins directly into host cells. nih.gov The hemolysis observed in the screening assay is a direct consequence of the successful delivery of these effector proteins. scispace.com Therefore, the inhibition of hemolysis by active guadinomines serves as a direct indicator of their ability to modulate—specifically, to inhibit—the translocation and secretion of these virulence factors. scispace.com By blocking the TTSS, compounds like guadinomine A and B effectively shut down the primary virulence mechanism of the bacteria, preventing them from injecting the proteins that are necessary to cause host cell damage. nih.gov

Identification of Molecular and Cellular Targets of Active Guadinomines

While it is clear that active guadinomines inhibit the function of the TTSS, the precise molecular target within this complex system has not yet been fully elucidated. nih.gov The TTSS is a multi-protein complex, and the inhibitor could potentially act on any number of its components, such as the basal body proteins, the needle filament, the translocon pore proteins, or the ATPase that powers the secretion. nih.gov The available research highlights the potent inhibitory effect of the guadinomines but also notes that future studies are necessary to understand their precise mode of action and to identify the specific molecular component they interact with to exert their inhibitory effect. nih.gov

Table of Mentioned Compounds

Total Chemical Synthesis of Guadinomic Acid

Historical Context and Challenges in the Synthesis of Cyclic Guanidine (B92328) Natural Products

The synthesis of guanidine-containing natural products has long been a significant area of interest in the synthetic chemistry community due to their diverse biochemical properties and the inherent challenges associated with preparing these nitrogen-rich compounds. nih.govscispace.com Despite considerable progress in stereoselective synthesis, the construction of guanidine moieties typically relies on the guanidylation of amines using various reagents such as pyrrazolylcarboxamidines, S-alkylisothiourea reagents, trifluoromethanesulfonyl guanidine reagents (Goodman reagent), or cyanamide. nih.govscispace.com

Reported Total Synthesis Strategies for (+)-Guadinomic Acid

Several total synthesis strategies for (+)-guadinomic acid have been reported, each employing different approaches to construct the complex molecular architecture. Omura and co-workers reported a synthesis of guadinomic acid in 15 steps starting from allyl alcohol. scispace.com This route established the stereochemistry through a combination of Sharpless epoxidation and an asymmetric Henry reaction. scispace.com A similar protocol was later applied by the same team for the synthesis of guadinomines B and C2. scispace.comnih.gov

Stereoselective Approaches in Guadinomic Acid Synthesis

Stereoselectivity is a critical aspect of guadinomic acid synthesis due to the presence of multiple chiral centers. Various strategies have been employed to control the stereochemistry during the construction of the molecule.

Hydroxyl-Directed Guanidylation of Unactivated Alkenes

A significant advancement in the stereoselective synthesis of cyclic guanidines, including guadinomic acid, is the development of hydroxyl-directed guanidylation of unactivated alkenes. nih.govscispace.comacs.org This method allows for the direct and stereoselective incorporation of the guanidine unit. nih.govscispace.com In this approach, a guanidine carbamate (B1207046), synthesized from a homoallylic alcohol and guanidine hydrochloride, can direct the cyclization of the guanidine onto an unactivated, terminal alkene with high diastereoselectivity. escholarship.org This method is considered more efficient than conventional methods as it enables the use of a complete, intact guanidine unit. escholarship.org The directing group can typically be cleaved under mild conditions, such as alcoholysis in the presence of acetic acid. acs.org

Asymmetric Approaches from Chiral Precursors (e.g., Epoxy Alkenols)

Asymmetric synthesis, which aims to favor the formation of a specific enantiomer or diastereomer, has been employed in guadinomic acid synthesis. wikipedia.org One such approach involves starting from chiral precursors, such as epoxy alkenols. scispace.comresearchgate.net Tae and co-workers utilized a non-commercially available chiral epoxy alkenol as a key building block in their 9-step synthesis. scispace.com Another asymmetric total synthesis of ent-guadinomic acid ((-)-K01-0509B) was accomplished from a known epoxy alkenol, which was resolved using the HKR method. researchgate.net This synthesis featured a Sharpless asymmetric epoxidation and a stereocontrolled construction of the cyclic guanidine via an asymmetric nitroaldol reaction, followed by intramolecular SN2 cyclization. researchgate.net These reactions facilitated the assembly of the cyclic guanidine and the adjacent hydroxyl group, contributing to the asymmetric total synthesis and the determination of the absolute stereochemistry. researchgate.net

Methodological Advancements and Key Transformations in Synthetic Routes

Synthetic efforts towards guadinomic acid have led to the development and application of various methodologies and key transformations aimed at improving efficiency and stereocontrol.

Protecting-Group-Free Synthesis Paradigms

Key transformations employed in the synthesis of guadinomic acid include Sharpless epoxidation, asymmetric Henry reaction, guanidylation of amines, Mitsunobu cyclization, cross metathesis, epoxide opening with azide (B81097), intramolecular guanidine formation reactions, and hydroxyl-directed cycloguanidylation of unactivated alkenes. scispace.comnih.govresearchgate.net The development of methods for the stereoselective construction of carbon-nitrogen bonds is particularly relevant to the synthesis of nitrogen-containing natural products like guadinomic acid. acs.org

Here is a summary of some reported synthesis strategies:

| Reference | Starting Material(s) | Number of Steps | Key Stereoselective Step(s) | Guanidine Formation Method | Overall Yield (if reported) |

| Omura et al. scispace.com | Allyl alcohol | 15 | Sharpless epoxidation, Asymmetric Henry reaction | Guanidylation of primary amine, Mitsunobu cyclization | Not specified |

| Tae et al. scispace.com | Chiral epoxy alkenol | 9 | Not explicitly detailed, starts with chiral precursor | Guanidylation of primary amine, Mitsunobu cyclization | Not specified |

| Reid et al. nih.govscispace.com | δ-valerolactone | 7 | Hydroxyl-directed guanidylation of unactivated alkenes | Directed cycloguanidylation | 55% |

| Kim et al. researchgate.net | Epoxy alkenol | Not explicitly stated | Sharpless asymmetric epoxidation, Asymmetric nitroaldol reaction | Intramolecular SN2 cyclization | Not specified |

Cyclization Strategies for the Guanidine Ring System

The synthesis of the five-membered cyclic guanidine core is a pivotal and often challenging step in the total synthesis of guadinomic acid. Researchers have explored various methodologies to construct this unique nitrogen-containing heterocycle with the required stereochemistry.

Another synthetic route explored the formation of the cyclic guanidine through intramolecular reactions following the opening of an epoxide with azide. This strategy was employed in the asymmetric total synthesis of ent-guadinomic acid, utilizing a specific epoxy alkenol as a starting material. After the epoxide ring was opened with an azide nucleophile, subsequent intramolecular cyclization steps were designed to assemble the cyclic guanidine core.

The efficiency of these cyclization strategies can be evaluated by the reported yields and the complexity of the required precursors. The hydroxyl-directed guanidylation method, for instance, demonstrated good efficiency in the context of a concise synthesis. As reported, the sequence involving cyclization, carbamoylation with (trimethylsilyl)isocyanate (B72756), and hydrolysis provided (+)-guadinomic acid in a 71% yield over these three steps.

These varied approaches underscore the chemical ingenuity applied to overcome the synthetic challenges posed by the unique structure of guadinomic acid, particularly in the formation of its characteristic cyclic guanidine moiety.

Summary of Cyclization Strategies

| Strategy | Precursor Type | Key Reagents/Conditions | Cyclization Mechanism | Representative Yield (Cyclization Sequence) |

| Guanidylation followed by Mitsunobu | Primary amine | Goodman's reagent, Mitsunobu conditions | Intramolecular cyclization of protected guanidine | Not explicitly detailed for cyclization step alone |

| Hydroxyl-Directed Guanidylation of Alkene | Homoallylic alcohol/Alkene | Guanidine hydrochloride, specific cyclization conditions | Directed intramolecular cyclization onto alkene | 71% (over 3 steps including carbamoylation/hydrolysis) |

| Epoxide Opening followed by Cyclization | Epoxy alkenol | Azide, cyclization conditions | Intramolecular guanidine formation after epoxide opening | Not explicitly detailed in source |

Detailed Research Findings: Hydroxyl-Directed Guanidylation

The hydroxyl-directed guanidylation strategy represents a significant advancement in the synthesis of the guadinomic acid core. This method, detailed in the synthesis by Reid, Mailyan, and Zakarian, capitalizes on the inherent directing ability of a hydroxyl group to facilitate the stereocontrolled formation of the cyclic guanidine. Starting from a chiral homoallylic alcohol, a guanidine carbamate is formed. Under optimized conditions, this intermediate undergoes a diastereoselective intramolecular cyclization, where the guanidine unit adds across the adjacent unactivated alkene. This direct approach avoids the need for extensive protecting group manipulation often associated with other guanidine synthesis methods. The efficiency is further demonstrated by the reported yield of 71% for the sequence involving the cyclization, subsequent reaction with (trimethylsilyl)isocyanate to form the carbamoylated product, and final basic hydrolysis to liberate (+)-guadinomic acid. This strategy exemplifies a convergent and stereoselective route to the guadinomic acid guanidine ring system.

Structure Activity Relationship Sar Studies of Guadinomine Analogs Including Guadinomic Acid

Correlating Structural Features with Biological Activity in the Guadinomine Family

The guadinomine family includes several related compounds: guadinomines A, B, C1, C2, D, and guadinomic acid. nih.govwikipedia.orgkitasato-u.ac.jp These compounds share common structural elements but differ in specific moieties, leading to variations in their TTSS inhibitory potency. Studies evaluating the activity of these natural products against TTSS-induced hemolysis in Enteropathogenic Escherichia coli (EPEC) have provided initial insights into their SAR. nih.govnih.gov

Notably, guadinomine B has consistently demonstrated the highest potency among the isolated natural products, with reported IC₅₀ values as low as 14 nM (7 ng/mL) against EPEC TTSS. wikipedia.orgnih.gov Guadinomine A also shows potent activity, albeit slightly less than guadinomine B, with an IC₅₀ of 38 nM (20 ng/mL). Guadinomine D exhibits moderate activity (IC₅₀ = 16 μM). In contrast, guadinomines C1, C2, and guadinomic acid have shown no significant inhibitory activity in these assays. nih.gov

This differential activity among the naturally occurring guadinomines allows for initial correlations between structural features and biological potency. The presence or absence of specific chemical groups and variations in the alkyl chain appear to be critical determinants of activity.

Below is a table summarizing the reported activities of the natural guadinomines:

| Compound | IC₅₀ vs. EPEC TTSS (nM) | Activity Level |

| Guadinomine A | 38 | Potent |

| Guadinomine B | 14 | Most Potent |

| Guadinomine C1 | No activity | Inactive |

| Guadinomine C2 | No activity | Inactive |

| Guadinomine D | 16000 (16 μM) | Moderate |

| Guadinomic acid | No activity | Inactive |

Note: IC₅₀ values for Guadinomine A, B, and D are based on reported values, with μg/mL converted to nM using approximate molecular weights.

Identification of Pharmacophoric Elements Critical for TTSS Inhibition

Based on the comparative activities of the natural guadinomines, key structural elements essential for TTSS inhibition can be inferred. Guadinomines A, B, and D, which show activity, all share a carbamoylated cyclic guanidine (B92328) moiety, a vicinal diamine at the C-2/C-3 positions, and an alkyl chain. Guadinomines A, B, and D also possess an L-Ala-L-Val dipeptide unit.

The lack of activity of guadinomic acid, which contains the carbamoylated cyclic guanidine and a hydroxyl hexanoate (B1226103) moiety but lacks the dipeptide unit and has a different alkyl chain structure, suggests that the cyclic guanidine alone is not sufficient for potent TTSS inhibition. nih.gov The inactivity of guadinomines C1 and C2 further supports that the presence of the cyclic guanidine is not the sole determinant of activity. nih.gov

The significant drop in potency from guadinomine B to guadinomine D, which differs by the presence of an acetyl group on the vicinal diamine, highlights the importance of the free vicinal diamine for optimal activity. wikipedia.org This suggests that the protonation state or the ability of the free amine groups to interact with the target is crucial.

Thus, the pharmacophore appears to involve a combination of the carbamoylated cyclic guanidine, the vicinal diamine, the alkyl chain, and potentially the dipeptide unit, acting in concert to exert inhibitory effects on the TTSS.

Impact of Specific Moieties (e.g., Cyclic Guanidine, Alkyl Chains, Dipeptide Units) on Bioactivity

Detailed analysis of the structural variations within the guadinomine family provides further insight into the contribution of specific moieties to bioactivity:

Cyclic Guanidine: The carbamoylated cyclic guanidine is a common feature across all isolated guadinomines, including the inactive ones like guadinomic acid, C1, and C2. This indicates that while it is a core structural element, its presence alone is not sufficient for TTSS inhibitory activity. It likely plays a role in binding or orientation but requires other features for potent interaction with the target.

Rational Design and Synthesis of Guadinomine Derivatives for Enhanced Potency or Selectivity

The insights gained from the SAR of natural guadinomines provide a basis for the rational design and synthesis of novel derivatives with potentially enhanced potency or altered selectivity. Since guadinomine B is the most potent natural congener, modifications based on its structure are a logical starting point for such efforts.

Strategies for rational design could involve:

Modifications to the cyclic guanidine moiety while retaining its core structural integrity and positive charge character, if deemed important for binding.

Systematic variations in the length, branching, and functionalization of the alkyl chain to optimize interactions with the TTSS target.

Alterations or replacements of the L-Ala-L-Val dipeptide unit with other amino acids or peptidomimetics to explore their impact on binding affinity, stability, and cellular permeability.

Chemical modifications of the vicinal diamine to understand the precise role of the free amine groups and to potentially improve metabolic stability while retaining activity.

While the provided search results mention the total synthesis of natural guadinomines and the potential for semi-synthetic approaches by coupling the polyketide core with different dipeptides, detailed published SAR studies on extensive libraries of synthetic guadinomine analogs designed for enhanced properties are not prominently featured. kitasato-u.ac.jp The low yields from natural production and the complexity of the guadinomine structure have been noted as challenges hindering extensive research. wikipedia.org However, the potential for developing potent anti-virulence agents based on the guadinomine scaffold remains high, motivating ongoing synthetic and biological investigations. Future research focusing on the targeted synthesis and rigorous evaluation of designed guadinomine derivatives is crucial for fully exploiting the therapeutic potential of this compound class.

Advanced Research Directions and Future Perspectives

Exploration of Biosynthetic Pathway Engineering for Novel Guadinomine Analogs

The guadinomine biosynthetic gene cluster (gdn) has been cloned and sequenced from Streptomyces sp. K01-0509. nih.govresearchgate.net This cluster spans 51.2 kb and contains 26 open reading frames, encoding a chimeric multimodular polyketide synthase (PKS) – nonribosomal peptide synthetase (NRPS), as well as enzymes responsible for the biosynthesis of unusual building blocks like the aminomalonyl-ACP extender unit and the carbamoylated cyclic guanidine (B92328). nih.govresearchgate.net

Identifying these biosynthetic enzymes provides opportunities for further investigation into their substrate flexibility. nih.gov This knowledge is crucial for applying precursor-directed biosynthesis and combinatorial bioengineering approaches to generate novel guadinomine analogs. nih.gov Metabolic engineering strategies, similar to those applied to enhance the production of other amino acid-derived compounds, could potentially be employed to improve guadinomine yields or facilitate the production of modified structures. mdpi.com Engineering RiPP (ribosomally synthesized and post-translationally modified peptides) pathways, for instance, has shown promise in producing artificial peptides with modified structures and improved bioactivities through the manipulation of biosynthetic gene clusters and the incorporation of noncanonical amino acids. doi.org Applying such techniques to the guadinomine pathway could lead to the discovery of analogs with enhanced potency, altered specificity, or improved pharmacological properties.

Deeper Mechanistic Investigations into TTSS Inhibition by Guadinomines

While guadinomines, particularly guadinomine B, are known as potent TTSS inhibitors, their precise mode of action is not yet well understood. nih.govmdpi.com Guadinomine B has been reported to inhibit TTSS activity at concentrations significantly lower than those showing cytotoxicity against certain mammalian cells. mdpi.com For example, guadinomine B is cytotoxic to Jukat cells at a concentration 100 times higher than its IC50 for TTSS inhibition. mdpi.com

Detailed mechanistic studies are essential to identify the specific protein targets within the TTSS apparatus or associated pathways that guadinomines interact with. The TTSS is a complex system involving 20 to 25 conserved proteins across different Gram-negative species. nih.gov Understanding the exact binding sites and molecular interactions of guadinomines will be critical for rational design of more effective inhibitors. Further research could also explore any potential links between the TTSS and the bacterial flagellum, given their evolutionary and structural similarities, and how natural product inhibitors might influence this connection. nih.gov Comparative studies with other known TTSS inhibitors could also shed light on diverse inhibitory mechanisms. mdpi.com

Development of Innovative Chemical Methodologies for Guanidine-Containing Natural Products

The guanidine functional group is a significant structural element found in many natural products and pharmaceuticals, including guadinomines. nih.goveurekaselect.commdpi.com The unique basicity and nucleophilicity of the guanidine group present challenges in chemical synthesis, often requiring indirect methods involving multiple protection and deprotection steps. nih.gov

Developing rapid and efficient guanidinylation methods is an active area of research in synthetic organic chemistry. nih.goveurekaselect.com Recent advances include direct guanidinylation protocols that circumvent lengthy protection strategies, allowing for earlier introduction of the guanidine moiety in the synthetic route. nih.gov Examples in the synthesis of other complex guanidine-containing natural products, such as clavatadine A, have demonstrated the utility of direct guanidinylation in streamlining synthetic sequences. nih.gov

The total synthesis of guadinomines, such as guadinomine B and C2, has been achieved through lengthy routes, highlighting the complexity of these molecules. mdpi.com Continued development of innovative chemical methodologies for the synthesis of cyclic and acyclic guanidine structures, as well as the incorporation of other characteristic guadinomine features like vicinal diamines and modified peptide units, will be crucial for accessing sufficient quantities of guadinomines and their analogs for research and potential development. nih.goveurekaselect.commdpi.com This includes exploring new guanylation reagents and catalytic systems that are compatible with complex molecular architectures. eurekaselect.comorganic-chemistry.org

Broader Applications in Chemical Biology to Understand Bacterial Virulence Pathways

Guadinomines serve as valuable chemical probes for studying bacterial virulence pathways, particularly those mediated by the TTSS. By selectively inhibiting the TTSS, guadinomines can be used in chemical biology studies to dissect the roles of this secretion system and its effector proteins in bacterial pathogenesis. nih.govmdpi.com

Research using guadinomines can help to understand how the TTSS contributes to host cell manipulation, immune system evasion, and colonization by various Gram-negative pathogens. nih.govmdpi.com This includes investigating the impact of TTSS inhibition on bacterial adherence, invasion, and the induction of host cellular responses. Such studies can provide fundamental insights into bacteria-host interactions and identify new targets for anti-virulence therapies. nih.gov Furthermore, guadinomines and their future analogs can be utilized in high-throughput screening platforms to identify other components of virulence pathways or to discover synergistic effects with existing antimicrobial agents. ucla.edu

Q & A

Q. What are the core structural features of Guadinomic acid critical for its bioactivity?

Guadinomic acid’s bioactivity, particularly its inhibition of bacterial type III secretion systems, is linked to its unique molecular architecture. The compound consists of a bicyclic guanidine core with hydroxyl and methyl-substituted amide groups. Key substituents include:

- R1 : Hydroxyl (OH) group, essential for hydrogen bonding with target proteins .

- R3 : Methyl-substituted amide (CONH-CH3), which enhances stability and target specificity . Structural analogs lacking these groups (e.g., compound B in with R1=H) show reduced activity, underscoring the necessity of these moieties for function.

Q. What methodologies are employed to synthesize Guadinomic acid in laboratory settings?

The total synthesis of Guadinomic acid involves hydroxyl-directed guanidylation, a stereoselective process that constructs the guanidine core. Key steps include:

- Amino acid coupling : Assembly of the backbone using protected amino acid residues.

- Guanidine cyclization : Intramolecular reaction facilitated by hydroxyl-group activation .

- Functional group modification : Introduction of methyl and hydroxyl groups via selective alkylation/oxidation. Researchers should validate intermediates using NMR and mass spectrometry to confirm stereochemical fidelity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Guadinomic acid derivatives?

Discrepancies in bioactivity often arise from structural variations (e.g., substituent positioning) or assay conditions. Methodological recommendations include:

- Systematic comparative studies : Test derivatives (e.g., compounds A–D in ) under standardized conditions (e.g., MIC assays, bacterial secretion inhibition assays) .

- Structural-activity relationship (SAR) modeling : Use computational tools to correlate substituent effects (e.g., R1=OH vs. R1=H) with activity trends .

- Data triangulation : Cross-validate findings with orthogonal techniques (e.g., X-ray crystallography for target binding) .

Q. What strategies optimize the hydroxyl-directed guanidylation step in Guadinomic acid synthesis?

Challenges in this step include poor regioselectivity and side reactions. Optimization approaches:

- Catalyst screening : Test transition-metal catalysts (e.g., Pd or Cu) to enhance reaction efficiency .

- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) improve guanidine cyclization yields by stabilizing charged intermediates.

- Protecting group engineering : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyl moieties during critical steps .

Q. How can researchers improve the bioavailability of Guadinomic acid while retaining its bioactivity?

Modifications to enhance pharmacokinetics without compromising function:

- Prodrug design : Introduce ester or phosphate groups at the hydroxyl position (R1) to improve membrane permeability, with enzymatic cleavage restoring activity .

- Nanocarrier encapsulation : Use liposomal formulations to enhance solubility and targeted delivery.

- Metabolic stability assays : Assess derivative stability in liver microsomes to identify degradation-resistant analogs .

Methodological Guidance for Contradictory Findings

Q. How should researchers address variability in Guadinomic acid’s inhibitory efficacy across bacterial strains?

- Strain-specific profiling : Conduct comparative genomic analyses to identify bacterial genetic factors (e.g., secretion system polymorphisms) influencing susceptibility .

- Dose-response standardization : Use normalized inoculum sizes and growth phase-matched cultures to minimize variability .

- Mechanistic studies : Employ fluorescence-based secretion assays (e.g., β-lactamase reporter systems) to quantify inhibition kinetics .

Sources and Reliability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.